molecular formula C36H28O16 B2692676 Schizotenuin A CAS No. 144608-09-3

Schizotenuin A

Cat. No.: B2692676
CAS No.: 144608-09-3
M. Wt: 716.604
InChI Key: KROVXXIIXUFKOO-NGJWAYPNSA-N
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Description

Schizotenuin A is a phenylpropanoid compound isolated from the plant Lycopus lucidus. It is known for its inhibitory activities on amyloid aggregation, which is related to Alzheimer’s disease and type 2 diabetes . This compound has garnered significant interest due to its potential therapeutic applications in neurodegenerative diseases.

Preparation Methods

Synthetic Routes and Reaction Conditions: Schizotenuin A can be isolated from Lycopus lucidus through a series of chromatographic techniques. The process involves the extraction of the plant material using solvents such as methanol or ethanol, followed by purification using column chromatography .

Industrial Production Methods: Currently, there are no large-scale industrial production methods for this compound. The compound is primarily obtained through laboratory-scale extraction and purification processes. Further research is needed to develop efficient and cost-effective industrial production methods.

Chemical Reactions Analysis

Types of Reactions: Schizotenuin A undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are essential for modifying the compound’s structure and enhancing its biological activity.

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of this compound can lead to the formation of quinones, while reduction can yield alcohol derivatives.

Scientific Research Applications

Schizotenuin A has a wide range of scientific research applications, including:

    Chemistry: Used as a model compound for studying phenylpropanoid biosynthesis and metabolism.

    Biology: Investigated for its role in plant defense mechanisms and its interaction with other biomolecules.

    Medicine: Explored for its potential therapeutic effects in treating neurodegenerative diseases such as Alzheimer’s disease and type 2 diabetes.

Mechanism of Action

Schizotenuin A exerts its effects primarily through the inhibition of amyloid aggregation. It interacts with amyloid β and human islet amyloid polypeptide, preventing their self-assembly and cross-seeding accumulation. This action reduces the formation of cytotoxic oligomers and fibrils, thereby protecting cells from amyloid-induced toxicity . The compound’s catechol moieties play a crucial role in its inhibitory activity.

Comparison with Similar Compounds

  • Lycopic acid A
  • Lycopic acid B
  • Schizotenuin F

Comparison: Schizotenuin A is unique among these compounds due to its strong inhibitory activity against both amyloid β and human islet amyloid polypeptide fibrillization. While Lycopic acids A and B also exhibit inhibitory activity, this compound has been found to be more potent in preventing amyloid plaque formation .

Properties

IUPAC Name

(2R)-2-[(E)-3-[3-[(1R)-1-carboxy-2-(3,4-dihydroxyphenyl)ethoxy]carbonyl-2-(3,4-dihydroxyphenyl)-7-hydroxy-1-benzofuran-5-yl]prop-2-enoyl]oxy-3-(3,4-dihydroxyphenyl)propanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C36H28O16/c37-21-5-1-17(10-24(21)40)13-28(34(45)46)50-30(44)8-3-16-9-20-31(32(52-33(20)27(43)12-16)19-4-7-23(39)26(42)15-19)36(49)51-29(35(47)48)14-18-2-6-22(38)25(41)11-18/h1-12,15,28-29,37-43H,13-14H2,(H,45,46)(H,47,48)/b8-3+/t28-,29-/m1/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KROVXXIIXUFKOO-NGJWAYPNSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1CC(C(=O)O)OC(=O)C=CC2=CC3=C(C(=C2)O)OC(=C3C(=O)OC(CC4=CC(=C(C=C4)O)O)C(=O)O)C5=CC(=C(C=C5)O)O)O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC(=C(C=C1C[C@H](C(=O)O)OC(=O)/C=C/C2=CC3=C(C(=C2)O)OC(=C3C(=O)O[C@H](CC4=CC(=C(C=C4)O)O)C(=O)O)C5=CC(=C(C=C5)O)O)O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C36H28O16
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

716.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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